cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol
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Overview
Description
cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.38 g/mol . This compound is characterized by its complex structure, which includes a pyrrolo[3,4-c]pyridine core, a benzyl group, and a methanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol involves multiple steps, typically starting with the preparation of the pyrrolo[3,4-c]pyridine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The benzyl group is then introduced via a benzylation reaction, and the final step involves the addition of the methanol moiety through a reduction reaction . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it valuable for studying biological functions and developing new therapeutic agents .
Comparison with Similar Compounds
cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol can be compared with similar compounds such as:
cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)ethanol: Similar structure but with an ethanol moiety instead of methanol.
trans-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol: Differing in the spatial arrangement of atoms (trans configuration).
cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)propanol: Contains a propanol group instead of methanol.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and structural configuration, which influence its chemical behavior and applications.
Properties
IUPAC Name |
[(3aR,7aS)-2-benzyl-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-7a-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-17-8-7-16(13-19)12-18(11-15(16)10-17)9-14-5-3-2-4-6-14/h2-6,15,19H,7-13H2,1H3/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQIVFIIXWSCOD-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CN(CC2C1)CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2(CN(C[C@H]2C1)CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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